molecular formula C10H20FNO2 B2614120 N-Boc-1-fluoro-3-methyl-2-butylamine CAS No. 942275-75-4

N-Boc-1-fluoro-3-methyl-2-butylamine

Cat. No.: B2614120
CAS No.: 942275-75-4
M. Wt: 205.273
InChI Key: NYIZQMGKPXMKPN-QMMMGPOBSA-N
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Description

N-Boc-1-fluoro-3-methyl-2-butylamine is a fluorinated amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at position 1, and a methyl substituent at position 3 on a butylamine backbone. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties.

Although direct toxicological data for this compound are unavailable, structurally related Boc-protected amines often require careful handling due to incompletely characterized hazards .

Properties

IUPAC Name

tert-butyl N-(1-fluoro-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZQMGKPXMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CF)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-fluoro-3-methyl-2-butylamine can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-3-methyl-2-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for N-Boc-1-fluoro-3-methyl-2-butylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-3-methyl-2-butylamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, often in dichloromethane (DCM) as the solvent.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.

    Deprotection Reactions: The major product is 1-fluoro-3-methyl-2-butylamine after the removal of the Boc group.

Scientific Research Applications

N-Boc-1-fluoro-3-methyl-2-butylamine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.

    Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of potential drug candidates.

    Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-3-methyl-2-butylamine primarily involves its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to create molecules that may interact with specific molecular targets and pathways. For instance, it can be incorporated into drug molecules that modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-Boc-1-fluoro-3-methyl-2-butylamine with key structural analogs, focusing on substituent effects, molecular properties, and applications.

Property N-Boc-1-fluoro-3-methyl-2-butylamine N-Boc-1-fluoro-3-phenyl-2-propylamine Fmoc-Dab(Boc)-OH
CAS Number Not available 2089289-03-0 125238-99-5
Molecular Formula C₁₀H₂₀FNO₂ (inferred) C₁₃H₁₈FNO₂ C₂₄H₂₈N₂O₆
Molecular Weight ~205.27 g/mol (calculated) ~263.29 g/mol 440.49 g/mol
Key Substituents Boc, F, CH₃ Boc, F, C₆H₅ (phenyl) Fmoc, Boc, COOH, NH₂
Backbone Structure Butylamine Propylamine Diaminobutyric acid
Applications Pharmaceutical intermediate (inferred) Pharmaceutical synthesis Peptide synthesis, solid-phase chemistry
Toxicological Data Not available Not available Caution advised (unverified hazards)

Key Differences and Implications

Substituent Effects
  • Fluorine Position: Both N-Boc-1-fluoro-3-methyl-2-butylamine and N-Boc-1-fluoro-3-phenyl-2-propylamine feature a fluorine atom at position 1. This placement likely enhances electrophilicity and resistance to oxidative degradation compared to non-fluorinated analogs.
  • Methyl vs. Phenyl Groups: The methyl group in N-Boc-1-fluoro-3-methyl-2-butylamine offers steric hindrance without significantly increasing lipophilicity.
Backbone Length and Functional Groups
  • The butylamine backbone of the target compound provides greater conformational flexibility than the propylamine analog, which may influence binding affinity in drug-receptor interactions.
  • Fmoc-Dab(Boc)-OH () incorporates a diaminobutyric acid scaffold with dual protecting groups (Fmoc and Boc), making it suited for peptide synthesis. This contrasts with the mono-Boc protection in the target compound, which is simpler to deprotect under acidic conditions .

Biological Activity

N-Boc-1-fluoro-3-methyl-2-butylamine is a fluorinated amine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, synthesis, applications, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

N-Boc-1-fluoro-3-methyl-2-butylamine is characterized by:

  • Boc Group : A tert-butyloxycarbonyl protecting group that enhances stability during synthesis.
  • Fluorine Atom : Imparts unique electronic properties, influencing the compound's reactivity.
  • Alkyl Chain : A branched structure that contributes to its potential interactions in biological systems.

The chemical structure can be represented as follows:

N Boc 1 fluoro 3 methyl 2 butylamine\text{N Boc 1 fluoro 3 methyl 2 butylamine}

Synthesis

The synthesis of N-Boc-1-fluoro-3-methyl-2-butylamine typically follows a multi-step process involving:

  • Protection of Amine : The amine is protected using the Boc group.
  • Fluorination : Introducing the fluorine atom through nucleophilic substitution reactions.
  • Purification : Optimization of reaction conditions to enhance yield and purity.

Table 1: Synthesis Overview

StepReaction TypeConditionsMajor Products
1ProtectionBoc anhydride + amineN-Boc protected amine
2Nucleophilic SubstitutionFluorinating agentN-Boc-1-fluoro-3-methyl-2-butylamine
3PurificationSolvent extractionPure N-Boc compound

Biological Activity

While N-Boc-1-fluoro-3-methyl-2-butylamine itself does not exhibit direct biological activity, it serves as an essential intermediate in the synthesis of biologically active compounds. Its derivatives may interact with specific molecular targets, contributing to potential therapeutic applications.

The mechanism of action primarily involves its role as a synthetic intermediate:

  • Precursor for Drug Development : Used to create molecules that modulate enzyme activity or receptor binding.
  • Potential Therapeutic Applications : Explored in the development of various drug candidates targeting different pathways.

Applications in Research and Industry

N-Boc-1-fluoro-3-methyl-2-butylamine has several applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing complex pharmaceuticals.
  • Organic Synthesis : Involved in creating fluorinated compounds with enhanced biological properties.
  • Industrial Applications : Used in producing fine chemicals and intermediates.

Case Studies and Research Findings

Recent studies have highlighted the utility of N-Boc-1-fluoro-3-methyl-2-butylamine in drug development processes. For instance, it has been utilized as a precursor in synthesizing p38α inhibitors, showcasing its relevance in developing anti-inflammatory agents .

Another study demonstrated the successful incorporation of this compound into larger molecular frameworks, leading to enhanced biological activity against specific targets, such as cancer cells .

Table 2: Case Study Summary

Study FocusFindingsImplications
Synthesis of p38α InhibitorsEffective incorporation into drug candidatesPotential for anti-inflammatory therapies
Cancer Cell TargetingEnhanced activity with fluorinated derivativesDevelopment of targeted cancer treatments

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